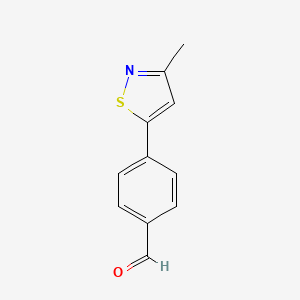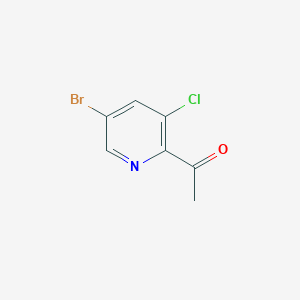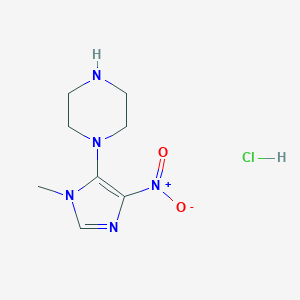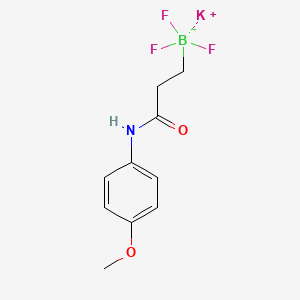
Z-Phe-Val-Arg-pna HCl
Overview
Description
Z-Phe-Val-Arg-pna HCl: is a chromogenic substrate used primarily in biochemical research. The compound’s full name is Nα-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine p-nitroanilide hydrochloride . It is known for its application in enzymatic assays, particularly for detecting protease activity. The compound has a molecular formula of C34H42N8O7·HCl and a molecular weight of 711.23 g/mol .
Mechanism of Action
Target of Action
Z-Phe-Val-Arg-pna HCl is a chromogenic substrate that primarily targets proteolytic enzymes such as Cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation, peptide processing, and regulation of key physiological pathways .
Mode of Action
The interaction of this compound with its targets involves the cleavage of the substrate by these proteolytic enzymes . The cleavage of this compound by these enzymes results in the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes this compound useful for inhibitor screening and kinetic analysis of these enzymes .
Biochemical Pathways
The cleavage of this compound by its target enzymes affects various biochemical pathways. For instance, Cathepsins B, K, L, and S are involved in protein degradation pathways, while trypsin and plasma kallikrein play roles in the regulation of digestion and blood coagulation pathways, respectively . The downstream effects of these pathways include the regulation of cellular homeostasis, digestion, and blood clotting .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a substrate for its target enzymes. The cleavage of this compound by these enzymes can be used to monitor their activity, which in turn can provide insights into the status of the biological processes and pathways they regulate .
Biochemical Analysis
Biochemical Properties
Z-Phe-Val-Arg-pna HCl plays a crucial role in biochemical reactions as a chromogenic substrate. It interacts with various enzymes, including cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes cleave the peptide bond in this compound, releasing p-nitroaniline, which can be detected at 405-410 nm. This property makes this compound an essential tool for inhibitor screening and kinetic analysis .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. The cleavage of this compound by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitroaniline can be used to monitor the activity of cathepsins and other proteases within cells, providing insights into their roles in cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by specific proteolytic enzymes. Upon binding to the active site of these enzymes, the peptide bond in this compound is hydrolyzed, releasing p-nitroaniline. This reaction can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The interaction of this compound with enzymes such as cathepsins and trypsin highlights its utility in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at recommended conditions, but its activity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality in in vitro assays, although its stability may be influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is typically well-tolerated and can be used to study enzyme activity without significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on cellular function and metabolism. These dosage-dependent effects highlight the importance of optimizing concentrations for specific experimental applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. The compound is cleaved by enzymes such as cathepsins and trypsin, leading to the release of p-nitroaniline. This reaction is part of the broader metabolic processes involving protein degradation and turnover. The interaction of this compound with these enzymes underscores its role in studying metabolic flux and enzyme kinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity in biochemical assays. Understanding the transport and distribution of this compound is essential for optimizing its use in research applications .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within cells, influencing its activity and function. The ability of this compound to localize within certain cellular regions is crucial for its effectiveness in studying proteolytic enzyme activity and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Val-Arg-pna HCl involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine using a benzyloxycarbonyl (Z) group. This is followed by the sequential addition of L-valine and L-arginine, each protected by appropriate groups to prevent side reactions. The final step involves the coupling of the tripeptide with p-nitroaniline and subsequent deprotection to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-Val-Arg-pna HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin, thrombin, and other serine proteases are commonly used.
Reaction Conditions: Typically, reactions are carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products: The major product of the hydrolysis reaction is p-nitroaniline , which absorbs light at 405 nm, allowing for spectrophotometric detection .
Scientific Research Applications
Chemistry: Z-Phe-Val-Arg-pna HCl is used in the study of enzyme kinetics and the characterization of protease activity. It serves as a model substrate in various biochemical assays.
Biology: In biological research, this compound is utilized to investigate the activity of proteases in different biological samples, including blood plasma and tissue extracts.
Medicine: In medical research, this compound is employed in diagnostic assays to measure the activity of specific proteases, which can be indicative of certain diseases or conditions.
Industry: The compound finds applications in the pharmaceutical industry for the development and quality control of protease inhibitors, which are important in the treatment of various diseases .
Comparison with Similar Compounds
- Nα-benzyloxycarbonyl-L-arginyl-L-arginine p-nitroanilide (Z-Arg-Arg-pna)
- Nα-benzyloxycarbonyl-L-phenylalanyl-L-arginine p-nitroanilide (Z-Phe-Arg-pna)
- Nα-benzyloxycarbonyl-L-glutaminyl-L-arginine p-nitroanilide (Z-Gln-Arg-pna)
Uniqueness: Z-Phe-Val-Arg-pna HCl is unique due to its specific sequence of amino acids, which makes it a suitable substrate for a wide range of proteases. Its chromogenic properties allow for easy and accurate detection of enzymatic activity, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N8O7.ClH/c1-22(2)29(32(45)39-27(14-9-19-37-33(35)36)30(43)38-25-15-17-26(18-16-25)42(47)48)41-31(44)28(20-23-10-5-3-6-11-23)40-34(46)49-21-24-12-7-4-8-13-24;/h3-8,10-13,15-18,22,27-29H,9,14,19-21H2,1-2H3,(H,38,43)(H,39,45)(H,40,46)(H,41,44)(H4,35,36,37);1H/t27-,28-,29-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJGHXZFWVYPKW-BJRQXHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43ClN8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1446067.png)
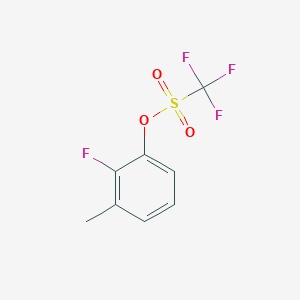
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1446069.png)
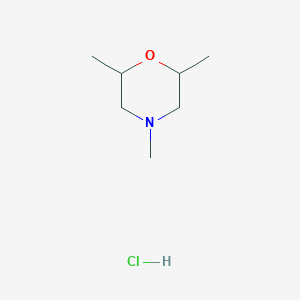
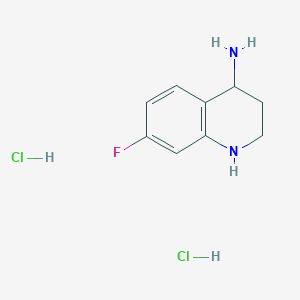
![[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1446072.png)
![4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446073.png)
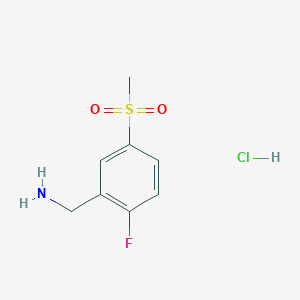
![7-Ethyl-[1,2,4]triazolo[4,3-c]pyrimidine-5-thiol](/img/structure/B1446077.png)
